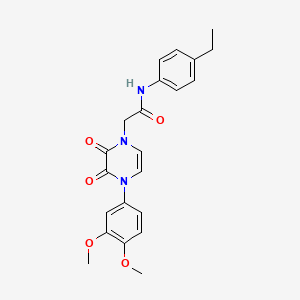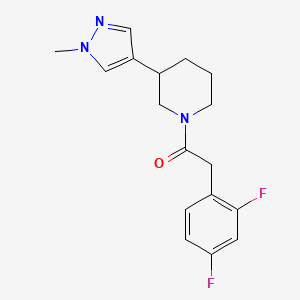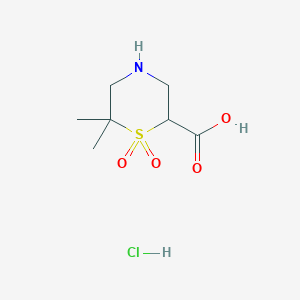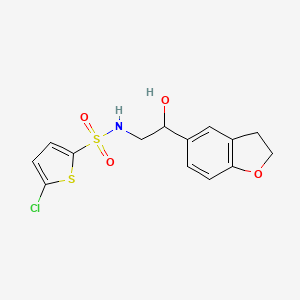![molecular formula C14H19NO2S B2557088 3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one CAS No. 1480771-19-4](/img/structure/B2557088.png)
3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one” is a chemical compound with the CAS Number: 1480771-19-4 . It has a molecular weight of 265.38 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-2-azepanone . The InChI code for this compound is 1S/C14H19NO2S/c1-10(16)11-5-7-12(8-6-11)18-13-4-2-3-9-15-14(13)17/h5-8,10,13,16H,2-4,9H2,1H3,(H,15,17) .Physical And Chemical Properties Analysis
The compound “this compound” is a powder that is stored at room temperature . Its molecular weight is 265.38 .Scientific Research Applications
Photolysis and Ring Enlargement
Photolysis of phenyl azide derivatives has been investigated, showing ring enlargement processes leading to various azepine derivatives. Such reactions provide a pathway to synthesize novel heterocyclic compounds with potential applications in material science and pharmaceutical chemistry. The formation of azepines through photolysis introduces functional groups that could be further manipulated for the synthesis of complex molecules (Doering & Odum, 1966).
Electrochemical Behavior
The electrochemical behavior of azo compounds, including those related to 3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one, has been studied, highlighting the impact of substituents on their electrochemical properties. This research provides insights into the reactivity and stability of such compounds, which could be useful in designing electrochemical sensors or in environmental remediation applications (Mandić, Nigović, & Šimunić, 2004).
Azepine Synthesis and Biological Evaluation
The synthesis of benzo[b]azepin-3-ones and their preliminary biological evaluation have been explored, indicating the potential of azepine derivatives as bioactive molecules. The phosphine-catalyzed reactions offer a novel approach to constructing these heterocycles, which could lead to new therapeutic agents (Zhang et al., 2019).
Antimelanoma Agents
Research on 4-[(4-hydroxyphenyl)sulfanyl]but-3-en-2-one, a derivative closely related to this compound, shows its potential as a bifunctional antimelanoma agent. This work demonstrates the compound's ability to interact with tyrosinase and glutathione (GSH), suggesting its use in targeting melanoma cells (Ruzza et al., 2009).
Ionic Liquids and Room Temperature Applications
Azepanium ionic liquids have been synthesized from azepane, showcasing the versatility of azepine derivatives in creating new materials. These ionic liquids have potential applications in green chemistry, acting as solvents or electrolytes in various chemical processes (Belhocine et al., 2011).
Safety and Hazards
properties
IUPAC Name |
3-[4-(1-hydroxyethyl)phenyl]sulfanylazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c1-10(16)11-5-7-12(8-6-11)18-13-4-2-3-9-15-14(13)17/h5-8,10,13,16H,2-4,9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDULDXEKSDMMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)SC2CCCCNC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2557009.png)
![1-(benzo[d][1,3]dioxol-5-yl)-N-(cyclohexylmethyl)methanamine hydrochloride](/img/structure/B2557010.png)
![(2Z,6R,8S)-6-Hydroxy-2-[(E)-1,17,21-trihydroxy-2,4-dimethyl-26-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexacos-14-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione](/img/no-structure.png)
![2-Methoxyethyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2557014.png)

![2-amino-N-cyclopentyl-1-(pyridin-3-ylmethylideneamino)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2557018.png)


![2-((3-Fluorophenyl)sulfonyl)-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2557023.png)


